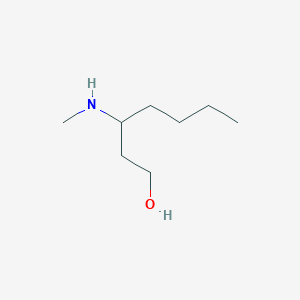
3-(Methylamino)heptan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methylamino)heptan-1-OL is an organic compound that belongs to the class of alcohols and amines It features a heptane backbone with a hydroxyl group (-OH) at the first carbon and a methylamino group (-NHCH3) at the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylamino)heptan-1-OL can be achieved through several methods. One common approach involves the reaction of 3-bromoheptane with methylamine in the presence of a base, followed by hydrolysis to introduce the hydroxyl group. The reaction conditions typically include:
Temperature: Moderate heating (50-70°C)
Solvent: Ethanol or another suitable organic solvent
Base: Sodium hydroxide or potassium carbonate
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process generally includes:
Reactant Purity: High-purity reactants to minimize by-products
Catalysts: Use of catalysts to enhance reaction rates
Purification: Distillation or recrystallization to obtain the pure product
Chemical Reactions Analysis
Types of Reactions: 3-(Methylamino)heptan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: Formation of 3-(methylamino)heptan-1-one.
Reduction: Formation of 3-(methylamino)heptane.
Substitution: Formation of 3-(methylamino)heptyl chloride.
Scientific Research Applications
3-(Methylamino)heptan-1-OL has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 3-(Methylamino)heptan-1-OL involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds, while the amino group can participate in nucleophilic attacks. These interactions can modulate biochemical pathways and influence physiological responses.
Comparison with Similar Compounds
3-Aminoheptan-1-OL: Lacks the methyl group on the amino group, resulting in different reactivity and properties.
3-(Dimethylamino)heptan-1-OL: Contains an additional methyl group on the amino group, affecting its steric and electronic properties.
Heptan-1-OL: Lacks the amino group, making it less reactive in certain chemical reactions.
Uniqueness: 3-(Methylamino)heptan-1-OL is unique due to the presence of both a hydroxyl and a methylamino group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various applications.
Properties
CAS No. |
85091-15-2 |
|---|---|
Molecular Formula |
C8H19NO |
Molecular Weight |
145.24 g/mol |
IUPAC Name |
3-(methylamino)heptan-1-ol |
InChI |
InChI=1S/C8H19NO/c1-3-4-5-8(9-2)6-7-10/h8-10H,3-7H2,1-2H3 |
InChI Key |
NVNYTIOFBAMXPS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCO)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















